N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a butylsulfonyl group, and a chlorophenylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the chlorophenylacetamide moiety through acylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with key cellular processes, such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16ClN3O3S2 |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-2-3-8-23(20,21)14-18-17-13(22-14)16-12(19)9-10-4-6-11(15)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,17,19) |
InChI Key |
IVYXVZLBELXCSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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